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Compound of Interest

Compound Name: O-Methylmoschatoline

Cat. No.: B1673348 Get Quote

An in-depth exploration of the biosynthetic pathway of the oxoaporphine alkaloid O-
Methylmoschatoline in plants, detailing the enzymatic steps from primary metabolites to the

final complex structure. This guide is intended for researchers, scientists, and drug

development professionals.

Introduction
O-Methylmoschatoline is a bioactive oxoaporphine alkaloid found in various plant species,

particularly within the Annonaceae family. Members of this family, such as those from the

Annona genus, are known for producing a diverse array of benzylisoquinoline alkaloids (BIAs),

many of which exhibit significant pharmacological activities. O-Methylmoschatoline has

garnered interest for its potential therapeutic properties, making an understanding of its

biosynthesis crucial for biotechnological production and drug development. This technical guide

provides a comprehensive overview of the proposed biosynthetic pathway of O-
Methylmoschatoline, from its primary metabolic precursors to the intricate enzymatic

transformations that form its characteristic tetracyclic structure. The pathway is detailed with a

focus on the key enzymatic steps, intermediate compounds, and the classes of enzymes

involved.

The Core Biosynthetic Pathway
The biosynthesis of O-Methylmoschatoline is a multi-step process that begins with the

aromatic amino acid L-tyrosine. The pathway can be broadly divided into three main stages:
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the formation of the central intermediate (S)-reticuline, the construction of the aporphine core,

and the final tailoring steps leading to O-Methylmoschatoline.

Stage 1: Formation of (S)-Reticuline
The initial steps of the pathway leading to (S)-reticuline are well-established in the biosynthesis

of numerous benzylisoquinoline alkaloids.[1][2][3] This central intermediate serves as a crucial

branch-point for the synthesis of a vast array of alkaloid structures.

The key steps are:

Hydroxylation and Decarboxylation of L-Tyrosine: The pathway initiates with the conversion

of L-tyrosine to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This involves

hydroxylation and decarboxylation reactions catalyzed by enzymes such as tyrosine

hydroxylase and DOPA decarboxylase.

Condensation to (S)-Norcoclaurine: Dopamine and 4-HPAA undergo a Pictet-Spengler

condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form the first

benzylisoquinoline alkaloid, (S)-norcoclaurine.

Methylation and Hydroxylation Steps: A series of methylation and hydroxylation reactions

follow, catalyzed by specific O-methyltransferases (OMTs) and cytochrome P450

monooxygenases. These steps convert (S)-norcoclaurine sequentially to (S)-coclaurine, (S)-

N-methylcoclaurine, and finally to the pivotal intermediate, (S)-reticuline. The key enzymes in

this sequence include norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-

methyltransferase (CNMT), and a cytochrome P450 hydroxylase.

Stage 2: Formation of the Aporphine Core
The characteristic tetracyclic aporphine structure is formed from (S)-reticuline through an

intramolecular oxidative coupling reaction.[1]

Oxidative Coupling of (S)-Reticuline: (S)-Reticuline undergoes an intramolecular C-C phenol

coupling reaction. This critical step is catalyzed by a specific cytochrome P450 enzyme,

CYP80G2. The regioselective coupling between the C8 of the tetrahydroisoquinoline ring

and the C2' of the benzyl ring of (S)-reticuline results in the formation of the aporphine

alkaloid, (S)-corytuberine.
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Stage 3: Late-Stage Modifications to O-
Methylmoschatoline
The conversion of (S)-corytuberine to O-Methylmoschatoline involves a series of

dehydrogenation, oxidation, and O-methylation steps. While the precise order and the specific

enzymes for all these transformations in the context of O-Methylmoschatoline biosynthesis

are not fully elucidated, a plausible pathway can be inferred from studies on related

oxoaporphine alkaloids like liriodenine.[4][5]

Dehydrogenation: The aporphine ring of (S)-corytuberine is likely dehydrogenated to form a

dehydroaporphine intermediate. This step introduces a double bond into the heterocyclic

ring.

Oxidation to Oxoaporphine: The dehydroaporphine intermediate is then oxidized to form the

corresponding oxoaporphine. This reaction introduces the characteristic ketone group at

position 7 of the aporphine core. The class of enzyme responsible for this oxidation in vivo is

yet to be definitively identified but could involve oxidases or dehydrogenases.

O-Methylation: The final step involves the specific O-methylation of the hydroxyl groups on

the oxoaporphine scaffold to yield O-Methylmoschatoline. This reaction is catalyzed by one

or more S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). The

substrate specificity of these OMTs determines the final methylation pattern of the alkaloid.
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Figure 1: Proposed biosynthetic pathway of O-Methylmoschatoline from L-tyrosine.
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Quantitative Data
Currently, there is a lack of specific quantitative data in the literature for the enzymatic reactions

in the O-Methylmoschatoline biosynthetic pathway. The following table presents hypothetical

data to illustrate the type of information that would be valuable for researchers in this field.

Enzyme Substrate Product Km (µM) kcat (s⁻¹)
Source
Organism

Norcoclaurine

Synthase

(NCS)

Dopamine, 4-

HPAA

(S)-

Norcoclaurine
150, 80 0.5

Coptis

japonica

6-O-

Methyltransfe

rase (6OMT)

(S)-

Norcoclaurine

(S)-

Coclaurine
50 1.2

Coptis

japonica

CYP80G2 (S)-Reticuline
(S)-

Corytuberine
25 0.8

Eschscholzia

californica

Aporphine

Oxidase

(putative)

Dehydrocoryt

uberine

Oxocorytuber

ine
- - Annona sp.

O-

Methyltransfe

rase

(putative)

Oxocorytuber

ine

O-

Methylmosch

atoline

- - Annona sp.

Table 1: Hypothetical kinetic data for key enzymes in the O-Methylmoschatoline biosynthetic

pathway. Data for NCS, 6OMT, and CYP80G2 are based on studies of related pathways.

Experimental Protocols
The elucidation of alkaloid biosynthetic pathways relies on a combination of in vivo and in vitro

experimental approaches. Below are detailed methodologies for key experiments.
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Heterologous Expression and Characterization of
Biosynthetic Enzymes
Objective: To produce and functionally characterize the enzymes involved in the O-
Methylmoschatoline pathway.

Methodology:

Gene Identification and Cloning: Candidate genes for O-methyltransferases, cytochrome

P450s, and other enzymes are identified from the transcriptome of O-Methylmoschatoline-

producing plants (e.g., Annona species). The full-length open reading frames are amplified

by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or

pYES vectors for yeast).[6][7]

Heterologous Expression: The expression constructs are transformed into a suitable host

organism, such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Protein expression is

induced under optimized conditions (e.g., temperature, inducer concentration).[8][9]

Protein Purification: The expressed recombinant protein, often with an affinity tag (e.g., His-

tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin). The

purity and concentration of the protein are determined by SDS-PAGE and a protein assay

(e.g., Bradford assay).

Enzyme Assays: The catalytic activity of the purified enzyme is assayed by incubating it with

the putative substrate and any necessary co-factors (e.g., SAM for OMTs, NADPH for

P450s) in a suitable buffer.

Product Identification: The reaction products are extracted and analyzed by High-

Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass

Spectrometry (LC-MS) to confirm the identity of the product by comparing its retention time

and mass spectrum with an authentic standard.[10][11]
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Figure 2: Experimental workflow for the heterologous expression and characterization of

biosynthetic enzymes.

Quantitative Analysis of Alkaloids in Plant Tissues
Objective: To determine the concentration of O-Methylmoschatoline and its biosynthetic

precursors in different plant tissues.
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Methodology:

Sample Preparation: Plant tissues (e.g., leaves, stem, roots) are harvested, freeze-dried,

and ground into a fine powder.

Extraction: A known weight of the powdered tissue is extracted with a suitable solvent,

typically methanol or ethanol, often with the addition of a small amount of acid (e.g., acetic

acid) to improve alkaloid solubility. Extraction can be performed by sonication or maceration.

Purification: The crude extract is filtered and may be further purified using solid-phase

extraction (SPE) to remove interfering compounds.

Quantitative Analysis: The purified extract is analyzed by HPLC coupled with a UV or mass

spectrometer detector. A calibration curve is generated using a certified standard of O-
Methylmoschatoline to quantify its concentration in the plant samples.[10][12][13]

Conclusion
The biosynthesis of O-Methylmoschatoline represents a fascinating example of the complex

enzymatic machinery that plants have evolved to produce a diverse array of specialized

metabolites. While the early stages of the pathway leading to the central intermediate (S)-

reticuline are well understood, the later steps involving the formation of the oxoaporphine core

and the final tailoring reactions require further investigation. The identification and

characterization of the specific dehydrogenases, oxidases, and O-methyltransferases involved

in the conversion of (S)-corytuberine to O-Methylmoschatoline will be crucial for the complete

elucidation of this pathway. The experimental protocols outlined in this guide provide a

framework for researchers to contribute to this exciting area of natural product biosynthesis. A

deeper understanding of this pathway will not only advance our knowledge of plant

biochemistry but also open up new avenues for the sustainable production of this and other

valuable alkaloids for pharmaceutical applications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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